5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
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Overview
Description
5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.
Addition of the Methoxyphenyl Group: The methoxyphenyl group is added through a condensation reaction with a methoxy-substituted benzaldehyde.
Formation of the Hydrosulfide Group: The hydrosulfide group is introduced through a nucleophilic substitution reaction involving a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydrosulfide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the methoxyphenyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring and the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, substituted triazoles.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Antimicrobial Activity: It may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: It may have therapeutic potential for treating various diseases, including cancer and infectious diseases.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as enzyme inhibition, antimicrobial activity, or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **5-(2-furyl)-4-{[(E,2E)-3-(2-hydroxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- **5-(2-furyl)-4-{[(E,2E)-3-(2-chlorophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
The uniqueness of 5-(2-furyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may enhance its binding affinity to molecular targets and its overall stability.
Properties
Molecular Formula |
C16H14N4O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4O2S/c1-21-13-8-3-2-6-12(13)7-4-10-17-20-15(18-19-16(20)23)14-9-5-11-22-14/h2-11H,1H3,(H,19,23)/b7-4+,17-10+ |
InChI Key |
UKJJPWCLBHICAX-CUQLSPFUSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/N2C(=NNC2=S)C3=CC=CO3 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NN2C(=NNC2=S)C3=CC=CO3 |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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